
Benzenecarboperoxoic acid, 4-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboperoxoic acid, 4-sulfo- is a chemical compound known for its unique structure and reactivity It is a derivative of benzenesulfonic acid, where a peroxo group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboperoxoic acid, 4-sulfo- typically involves the reaction of benzenesulfonic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the peroxo group without decomposing the reactants .
Industrial Production Methods
Industrial production of benzenecarboperoxoic acid, 4-sulfo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboperoxoic acid, 4-sulfo- undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under specific conditions, it can be reduced to benzenesulfonic acid.
Substitution: The peroxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products include oxidized derivatives of the starting material.
Reduction: The major product is benzenesulfonic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Benzenecarboperoxoic acid, 4-sulfo- has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenecarboperoxoic acid, 4-sulfo- involves the transfer of oxygen atoms from the peroxo group to the target molecule. This process can lead to the oxidation of the target molecule, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the peroxo group and has different reactivity.
m-Chloroperbenzoic acid: Another peroxo compound with different substituents on the benzene ring.
Propriétés
Numéro CAS |
65501-26-0 |
|---|---|
Formule moléculaire |
C7H6O6S |
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
4-sulfobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H6O6S/c8-7(13-9)5-1-3-6(4-2-5)14(10,11)12/h1-4,9H,(H,10,11,12) |
Clé InChI |
HSCSHUNFBKVMBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OO)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
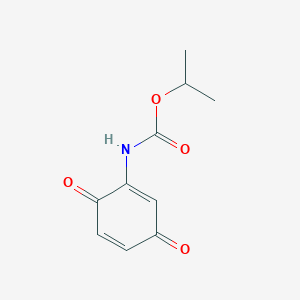
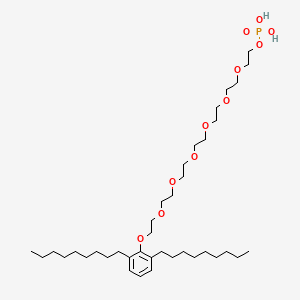
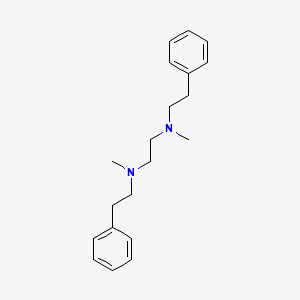
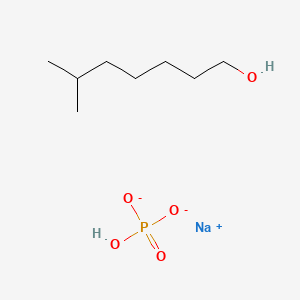

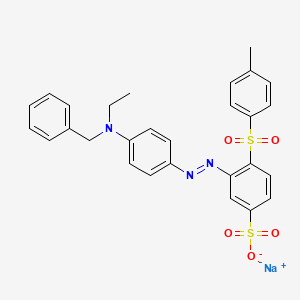
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)

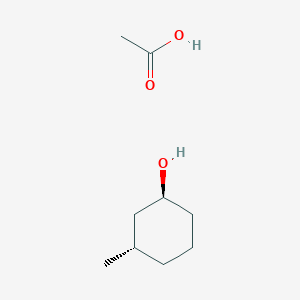
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
